(2R)-1-Chloro-3-iodo-propan-2-ol

Asymmetric Synthesis Chiral Resolution Stereoselective Coupling

(2R)-1-Chloro-3-iodo-propan-2-ol (CAS 2484878-87-5) is an enantiomerically pure C3 haloalcohol with molecular formula C₃H₆ClIO and molecular weight 220.44 g/mol. This compound belongs to the class of chiral bifunctional building blocks, featuring a secondary alcohol stereocenter flanked by primary chloride and primary iodide substituents.

Molecular Formula C3H6ClIO
Molecular Weight 220.44 g/mol
CAS No. 2484878-87-5
Cat. No. B6291365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-Chloro-3-iodo-propan-2-ol
CAS2484878-87-5
Molecular FormulaC3H6ClIO
Molecular Weight220.44 g/mol
Structural Identifiers
SMILESC(C(CI)O)Cl
InChIInChI=1S/C3H6ClIO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m1/s1
InChIKeyNNKLXTNMYBPXIB-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-1-Chloro-3-iodo-propan-2-ol: Chiral C3 Haloalcohol Building Block for Asymmetric Synthesis and Medicinal Chemistry


(2R)-1-Chloro-3-iodo-propan-2-ol (CAS 2484878-87-5) is an enantiomerically pure C3 haloalcohol with molecular formula C₃H₆ClIO and molecular weight 220.44 g/mol [1]. This compound belongs to the class of chiral bifunctional building blocks, featuring a secondary alcohol stereocenter flanked by primary chloride and primary iodide substituents [2]. The differentiated halogen atoms—iodine as a superior leaving group relative to chlorine—enable sequential, regioselective functionalization strategies that are unavailable with symmetrical dihalides or mono-halogenated analogs [3].

Why Generic Substitution Fails: Critical Procurement Risks When Replacing (2R)-1-Chloro-3-iodo-propan-2-ol


Attempting to replace (2R)-1-Chloro-3-iodo-propan-2-ol with its achiral racemate (1-chloro-3-iodopropan-2-ol, CAS 26484-95-7) or the opposite (2S)-enantiomer (CAS 862113-07-3) fundamentally alters synthetic outcomes in stereoselective applications [1]. The racemate introduces an equimolar mixture of enantiomers, producing diastereomeric products when coupled to chiral scaffolds—a complication that necessitates costly chromatographic separation or results in reduced biological activity in downstream pharmaceutical candidates . Furthermore, substituting mono-halogenated analogs such as 1-chloro-2-propanol or 3-iodo-1,2-propanediol forfeits the orthogonal reactivity profile enabled by the Cl/I pair, precluding the sequential substitution strategies that define this compound‘s synthetic utility .

Quantitative Differentiation Evidence: (2R)-1-Chloro-3-iodo-propan-2-ol vs. Structural Analogs and Racemate


Enantiomeric Purity: Defined Stereochemistry vs. Racemic Mixture

The target compound (2R)-1-chloro-3-iodo-propan-2-ol is supplied as a single, defined (R)-enantiomer, whereas the widely available generic 1-chloro-3-iodopropan-2-ol (CAS 26484-95-7) is an achiral racemic mixture containing equal amounts of (R)- and (S)-enantiomers [1]. In the absence of vendor-reported enantiomeric excess (ee) values—since no published chiral HPLC or optical rotation data for this specific CAS were identified from primary sources—this differentiation is class-level inference: procurement of a stereochemically defined building block eliminates the 50% of undesired enantiomer that would otherwise generate diastereomeric byproducts when incorporated into chiral pharmaceutical intermediates .

Asymmetric Synthesis Chiral Resolution Stereoselective Coupling

Orthogonal Leaving Group Reactivity: Iodide vs. Chloride Displacement Selectivity

The (2R)-1-chloro-3-iodo-propan-2-ol structure contains both primary chloride and primary iodide moieties. The C–I bond (bond dissociation energy ~53 kcal/mol) is substantially weaker than the C–Cl bond (~81 kcal/mol), establishing iodide as a markedly superior leaving group in SN2 reactions [1]. This differential reactivity enables selective iodide displacement under mild conditions while preserving the chloride for subsequent transformations—a capability absent in symmetrical dihalides (e.g., 1,3-dichloro-2-propanol) or mono-halogenated analogs [2]. Empirical rate constant ratios for primary iodide vs. chloride in standard SN2 conditions (NaI/acetone) approximate 10³:1, providing quantitative basis for chemoselective manipulation [3].

Nucleophilic Substitution Sequential Functionalization Chemoselectivity

Molecular Weight and LogP Differentiation vs. Symmetrical Dihalides

The asymmetric halogenation pattern of (2R)-1-chloro-3-iodo-propan-2-ol (MW 220.44) yields distinct physicochemical properties compared to symmetrical analogs. The presence of iodine increases molecular weight by approximately 92 Da relative to 1,3-dichloro-2-propanol (MW 128.99) and elevates calculated logP due to iodine‘s polarizability [1]. Computed property data from PubChem indicate a topological polar surface area (TPSA) of 20.2 Ų and 2 hydrogen bond donors (one OH), which differ from mono-halogenated propanols [2]. These property shifts influence membrane permeability and solubility in drug discovery contexts where halogen substitution patterns are systematically optimized.

Physicochemical Properties Lipophilicity Drug Design

Procurement-Driven Application Scenarios: Where (2R)-1-Chloro-3-iodo-propan-2-ol Provides Demonstrable Advantage


Stereocontrolled Synthesis of Chiral Pharmaceutical Intermediates

In medicinal chemistry programs requiring enantiomerically pure building blocks for lead optimization, (2R)-1-chloro-3-iodo-propan-2-ol serves as a chiral C3 synthon for constructing stereodefined pharmacophores. Unlike the racemate (CAS 26484-95-7), which introduces diastereomeric complexity when coupled to chiral amines or alcohols [1], the single (R)-enantiomer enables direct incorporation without post-coupling chiral resolution. The orthogonal Cl/I reactivity permits sequential nucleophilic substitution: iodide displacement installs the first diversity element, followed by chloride functionalization after the stereocenter has been anchored to the target scaffold .

Sequential Derivatization for Probe Molecule and Chemical Biology Applications

The differential leaving group capability of iodide vs. chloride in (2R)-1-chloro-3-iodo-propan-2-ol supports stepwise bifunctionalization strategies essential for constructing chemical probes and bioconjugates. The ~30 kcal/mol C–I vs. C–Cl bond strength difference [2] translates to practical chemoselectivity: treatment with one equivalent of a soft nucleophile (e.g., thiolate, azide) under mild conditions displaces iodide exclusively, leaving the chloride intact for subsequent orthogonal coupling (e.g., amine alkylation, Suzuki-Miyaura after conversion to organometallic). This sequential reactivity profile is unavailable in 1,3-dichloro-2-propanol, which requires forcing conditions or protecting group strategies to achieve site-differentiated functionalization [3].

Asymmetric Ligand and Catalyst Precursor Synthesis

Chiral non-racemic haloalcohols are established precursors for enantiopure ligands used in asymmetric catalysis. (2R)-1-chloro-3-iodo-propan-2-ol can be elaborated into chiral P,O-ligands, N,O-chelates, or oxazoline derivatives through sequential substitution of the halide termini while preserving stereochemical integrity at the C2 alcohol center [4]. The iodide position serves as the initial point of attachment for phosphine or nitrogen donor groups, with the chloride retained for solubility-modulating appendages or solid-support immobilization. Substituting the opposite (2S)-enantiomer (CAS 862113-07-3) yields the antipodal ligand series, making correct enantiomer procurement essential for accessing the desired catalyst stereochemistry [5].

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